molecular formula C10H20Cl2F2N2 B13030069 3,3-Difluoro-1,4'-bipiperidine dihydrochloride

3,3-Difluoro-1,4'-bipiperidine dihydrochloride

Cat. No.: B13030069
M. Wt: 277.18 g/mol
InChI Key: NRYBJGAVHCJTSL-UHFFFAOYSA-N
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Description

3,3-Difluoro-1,4'-bipiperidine dihydrochloride (CAS 1934439-49-2) is a high-purity, fluorinated bipiperidine compound widely utilized as a critical building block in pharmaceutical research and development . With a molecular formula of C₁₀H₂₀Cl₂F₂N₂ and a molecular weight of 277.18 g/mol, it serves as a versatile intermediate for constructing novel chemical entities . Its primary research value lies in the development of central nervous system (CNS) agents, where its structure is instrumental in modulating neurotransmitter receptors . This makes it a valuable scaffold in the discovery of potential therapeutics for conditions such as psychosis and depression . The strategic incorporation of gem-difluoro substituents at the 3-position of the piperidine ring is a key structural feature that enhances the molecule's metabolic stability and improves its penetration across the blood-brain barrier, thereby optimizing the efficacy of candidate drugs . The compound's utility extends beyond CNS targets. Bipiperidine derivatives have been identified as key components in the synthesis of potent inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are significant in oncology research . Furthermore, related difluoropiperidine chemical series are investigated as antagonists for receptors such as the NR2B subunit of the NMDA receptor and the dopamine D4 receptor, highlighting its relevance in pain management, the study of Parkinson's disease, and other neurological disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H20Cl2F2N2

Molecular Weight

277.18 g/mol

IUPAC Name

3,3-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride

InChI

InChI=1S/C10H18F2N2.2ClH/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9;;/h9,13H,1-8H2;2*1H

InChI Key

NRYBJGAVHCJTSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Fluorination of Piperidine Rings

The key step in preparing 3,3-difluoropiperidine derivatives involves the introduction of geminal difluoro groups at the 3-position of the piperidine ring. This is typically achieved by:

Detailed Preparation Methods and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1 Ethyl bromodifluoroacetate + 3-substituted acrylonitriles, Cu powder catalyst 1,4-Addition to form difluorinated intermediates Moderate to good yields; key fluorination step
2 Borane reduction of cyano group Converts nitrile to amine for lactam formation Efficient reduction step
3 Lactamization and lactam reduction Formation and reduction of cyclic amide to piperidine Enables ring closure and functionalization
4 Reductive amination: 3,3-difluoropiperidine hydrochloride + piperidinone/aldehyde + NaBH(OAc)3, DCE, RT Coupling step to form bipiperidine linkage Yields range 33-68% depending on substrates and conditions
5 Salt formation with HCl Conversion to dihydrochloride salt for stability and isolation Standard salt formation; product isolated as yellow solid

Representative Experimental Data

  • Example Reaction :
    A mixture of 1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinone (2.4 mmol), 3,3-difluoropiperidine hydrochloride (4.8 mmol), acetic acid, and triethylamine in 1,2-dichloroethane was stirred for 30 minutes, followed by the addition of sodium triacetoxyborohydride. After completion, the product was purified by flash chromatography to give 3,3-difluoro-1'-[3-(methyloxy)-4-nitrophenyl]-1,4'-bipiperidine in 68% yield.

  • General Procedure K (alkylation of heterocycles):
    3,3-difluoropiperidine hydrochloride salt is deprotonated with sodium hydride in anhydrous DMF, then reacted with alkyl bromides at 50-60°C under nitrogen atmosphere for ~16 hours. The product is isolated by aqueous work-up and chromatography.

  • Purification and Characterization :
    The dihydrochloride salt is crystallized from water and dried under high vacuum. Purity is confirmed by HPLC (99.4%) and LC/MS showing expected molecular ion peaks (m/z 286.9 for M+H+).

Notes on Reaction Optimization and Scale-Up

  • The use of sodium triacetoxyborohydride is preferred for reductive amination due to mild conditions and high selectivity.
  • Reaction temperature is typically ambient (20-25°C) to avoid side reactions.
  • Solvent choice (1,2-dichloroethane or DMF) affects solubility and reaction rate.
  • Excess of 3,3-difluoropiperidine hydrochloride (1.5-2.5 equivalents) is often used to drive the reaction to completion.
  • Work-up involves aqueous quenching, organic extraction, drying, and chromatographic purification.
  • The final dihydrochloride salt form enhances compound stability and facilitates handling.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Fluorination method 1,4-addition of ethyl bromodifluoroacetate Key step for gem-difluoro introduction
Reductive amination reagent Sodium triacetoxyborohydride Mild reducing agent, selective
Solvent 1,2-Dichloroethane or DMF Solubility and reaction medium choice
Temperature 20-60°C Room temp for reductive amination; higher for alkylation
Reaction time 4 h to overnight Depends on step and substrate
Yield 33-94% Varies by step and substrate complexity
Final salt form Dihydrochloride For stability and isolation

Chemical Reactions Analysis

3,3-Difluoro-[1,4’]bipiperidine dihydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3,3-Difluoro-[1,4’]bipiperidine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Fluorine’s electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

3,3-Difluoropiperidine Hydrochloride (CAS: 1779942-70-9)
  • Molecular Formula : C₅H₉F₂N·HCl
  • Key Differences : Lacks the bipiperidine backbone, containing only a single piperidine ring with 3,3-difluoro substitution.
  • Applications : Primarily used in medicinal chemistry to modulate pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of lead compounds.
  • Synthesis: Prepared via fluorination of piperidine derivatives using reagents like SF₃ or DAST (diethylaminosulfur trifluoride) under controlled conditions .
[1,4'-Bipiperidine]-4-carboxylic Acid Dihydrochloride (CAS: 1185298-80-9)
  • Molecular Formula : C₁₁H₂₀N₂O₂·2HCl
  • Key Differences : Features a carboxylic acid substituent at the 4-position of the bipiperidine scaffold instead of fluorine atoms.
  • Applications : Serves as a precursor for amide bond formation in drug discovery. Its carboxyl group enables conjugation with amines or alcohols .

Pharmacologically Active Bipiperidine Derivatives

Pipamperone Dihydrochloride (CAS: 2448-68-2)
  • Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl
  • Structure : Contains a 1,4'-bipiperidine core with a 4-(4-fluorobenzoyl)propyl substituent and a carboxamide group.
  • Pharmacological Activity : Antipsychotic agent acting as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist.
  • Regulatory Status : Approved by the FDA and EMA for schizophrenia treatment .
Carpipramine Dihydrochloride (CAS: 23476)
  • Molecular Formula : C₂₈H₃₈N₄O·2HCl·H₂O
  • Structure : Features a dibenzazepine moiety linked to the bipiperidine carboxamide group.
  • Pharmacological Activity : Antidepressant and antipsychotic, targeting serotonin and dopamine pathways.
  • Toxicity : Rat oral LD₅₀ = 6,200 mg/kg, indicating moderate acute toxicity .
Clocapramine Dihydrochloride (CAS: 47739984)
  • Molecular Formula : C₂₈H₃₇ClN₄O·2HCl
  • Structure : Chlorinated analog of carpipramine, with a 3-chloro substituent on the dibenzazepine ring.
  • Applications: Used in Japan for treatment-resistant schizophrenia. Higher lipophilicity compared to non-chlorinated analogs enhances blood-brain barrier penetration .

Key Research Findings

Fluorination Impact : The 3,3-difluoro substitution in bipiperidine derivatives enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a critical advantage in CNS drug design .

Salt Forms : Dihydrochloride salts improve aqueous solubility and crystallinity, facilitating formulation compared to free bases (e.g., pipamperone dihydrochloride vs. free base) .

Biological Activity

3,3-Difluoro-1,4'-bipiperidine dihydrochloride (DFBP) is an intriguing compound with potential applications in pharmaceutical development due to its unique structural properties and biological activity. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

DFBP has the molecular formula C10H20Cl2F2N2C_{10}H_{20}Cl_2F_2N_2 and a molecular weight of approximately 277.18 g/mol. The compound features a bipiperidine structure, characterized by two piperidine rings connected by a carbon chain with fluorine substitutions at the 3' positions. The dihydrochloride salt form enhances its solubility and stability, crucial for biological applications .

The biological activity of DFBP can be attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. This interaction is critical in drug design, particularly in developing compounds that can effectively target specific pathways within cells .

Anticancer Activity

Research has demonstrated that DFBP exhibits varying levels of antiproliferative activity against cancer cell lines. For instance, studies have shown that compounds structurally related to DFBP can inhibit cell growth in MCF-7 breast cancer cells. The IC50 values for these compounds indicate their potency; for example, some derivatives showed IC50 values ranging from 0.075 µM to 0.321 µM, suggesting that modifications in the structure can significantly affect their anticancer efficacy .

CompoundIC50 (µM)Cell Line
DFBP Derivative A0.075MCF-7
DFBP Derivative B0.321MCF-7
CA-4 (Reference)0.0035MCF-7

The results indicate that while some derivatives maintain high potency, others show reduced effectiveness due to structural changes .

Antibacterial Activity

DFBP has also been evaluated for its antibacterial properties. In vitro studies against various bacterial strains have shown promising results, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values provide insight into its antibacterial potential:

Bacterial StrainMIC (µg/mL)
E. coli0.008
K. pneumoniae0.03
P. aeruginosa0.125

These findings suggest that DFBP could serve as a lead compound for developing new antibacterial agents .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of DFBP and related compounds to optimize their biological activities:

  • Gyrase Inhibition : A study investigating the inhibition of bacterial gyrase by DFBP analogs revealed that modifications at the piperidine rings significantly influenced their efficacy against E. coli gyrase and topoisomerase IV .
  • Phototoxicity Assessment : Another study assessed the phototoxic potential of DFBP derivatives using the 3T3 neutral red uptake assay, which indicated varying degrees of phototoxicity based on structural modifications .
  • Cytotoxicity Studies : DFBP was tested for cytotoxic effects on human cell lines, with results indicating moderate levels of cytotoxicity across different cell types .

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